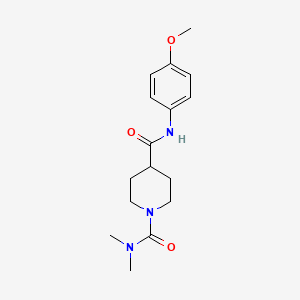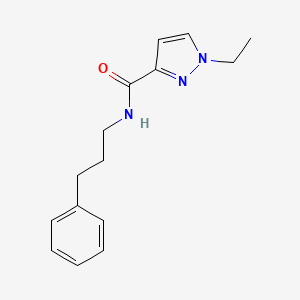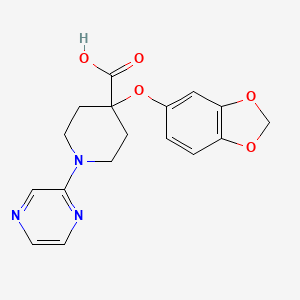
N~4~-(4-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(4-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as MPDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
作用機序
The mechanism of action of N~4~-(4-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is not fully understood. However, studies have shown that this compound can modulate the activity of certain enzymes and proteins in the brain and in cancer cells. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning. This compound has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can increase the levels of acetylcholine in the brain, which can improve memory and learning. This compound has also been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using N~4~-(4-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. This compound has been shown to have low toxicity, which makes it suitable for use in cell culture and animal studies. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for research on N~4~-(4-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One direction is to further investigate its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential application in the treatment of cancer. Future research could also focus on understanding the mechanism of action of this compound and identifying its molecular targets.
合成法
The synthesis of N~4~-(4-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide involves the reaction of 1,4-piperidinedicarboxylic acid with N,N-dimethylformamide and 4-methoxyaniline. The reaction is carried out in the presence of a catalyst such as triethylamine and yields this compound as a white solid. The purity of this compound can be improved by recrystallization.
科学的研究の応用
N~4~-(4-methoxyphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been studied for its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and can prevent the death of neurons in the brain. This compound has also been studied for its potential application in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
4-N-(4-methoxyphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-18(2)16(21)19-10-8-12(9-11-19)15(20)17-13-4-6-14(22-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUMGALAWXUXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol](/img/structure/B5372202.png)


![3-methyl-8-[(2,4,5-trifluorophenyl)sulfonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372216.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5372220.png)
![methyl 2-{[3-(5-chloro-2-thienyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5372228.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)benzamide](/img/structure/B5372236.png)
![4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid](/img/structure/B5372243.png)
![4-[1-cyano-2-(1H-pyrrol-2-yl)vinyl]benzonitrile](/img/structure/B5372264.png)
![5-[1-(methoxyacetyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372278.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372295.png)
![6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5372301.png)
